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Compound of Interest

Compound Name:
1,5-Anhydro-D-mannitol

peracetate

Cat. No.: B12293211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics

of 1,5-Anhydro-D-mannitol peracetate, a fully acetylated derivative of 1,5-Anhydro-D-

mannitol. Due to the limited availability of direct experimental data on the peracetate form, this

document synthesizes information from its parent compound, related acetylated derivatives,

and established chemical principles to offer a robust predictive profile.

Core Physicochemical Characteristics
The properties of 1,5-Anhydro-D-mannitol peracetate are primarily derived from the

acetylation of all four hydroxyl groups of the parent compound, 1,5-Anhydro-D-mannitol. This

chemical modification significantly alters its physical and chemical properties, most notably its

polarity and solubility.

Predicted and Comparative Data
The following tables summarize the known physicochemical data for the parent compound, 1,5-

Anhydro-D-mannitol, and a closely related isomer, 2,5-Anhydro-D-mannitol tetraacetate, to

provide a comparative basis for the predicted properties of 1,5-Anhydro-D-mannitol
peracetate.

Table 1: Physicochemical Data of 1,5-Anhydro-D-mannitol (Parent Compound)
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Property Value Reference

Molecular Formula C₆H₁₂O₅ [1]

Molecular Weight 164.16 g/mol [1]

Appearance White Solid

Melting Point 155 °C

Solubility Highly soluble in water. [2]

Table 2: Physicochemical Data of 2,5-Anhydro-D-mannitol Tetraacetate (Isomer)

Property Value Reference

Molecular Formula C₁₄H₂₀O₉ [2]

Molecular Weight 332.3 g/mol [2]

Storage Temperature 10°C - 25°C [2]

Based on the structure of 1,5-Anhydro-D-mannitol, its peracetate derivative would be 1,5-

Anhydro-2,3,4,6-tetra-O-acetyl-D-mannitol. The addition of four acetyl groups (C₂H₃O) to the

parent molecule (C₆H₁₂O₅) results in the following predicted properties for 1,5-Anhydro-D-
mannitol peracetate:

Table 3: Predicted Physicochemical Properties of 1,5-Anhydro-D-mannitol Peracetate
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Property
Predicted
Value/Characteristic

Justification

Molecular Formula C₁₄H₂₀O₉
Addition of four C₂H₂O groups

to C₆H₁₂O₅.

Molecular Weight 332.30 g/mol
Calculated from the molecular

formula.

Appearance Crystalline solid
Typical for peracetylated

sugars.

Solubility

Low solubility in water; High

solubility in organic solvents

(e.g., chloroform,

dichloromethane, ethyl

acetate) and liquid/supercritical

CO₂.[3][4]

Acetylation significantly

reduces polarity.

Melting Point

Likely to be a sharp melting

point, characteristic of a

crystalline solid.

Expected for a pure, crystalline

compound.

Experimental Protocols
The synthesis of 1,5-Anhydro-D-mannitol peracetate involves the acetylation of 1,5-Anhydro-

D-mannitol. Several established methods for the peracetylation of sugar alcohols can be

adapted for this purpose.

General Peracetylation Protocol
A common and effective method for the peracetylation of carbohydrates involves the use of

acetic anhydride in the presence of a base catalyst such as pyridine or a solid catalyst like

sodium acetate.

Materials:

1,5-Anhydro-D-mannitol
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Acetic anhydride (excess)

Pyridine (anhydrous) or Sodium Acetate

Dichloromethane (DCM) or Chloroform (as solvent, optional)

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate or sodium sulfate

Rotary evaporator

Standard laboratory glassware

Procedure:

Dissolution: Dissolve 1,5-Anhydro-D-mannitol in a suitable volume of anhydrous pyridine or a

mixture of pyridine and DCM in a round-bottom flask.

Acetylation: Cool the solution in an ice bath and slowly add an excess of acetic anhydride

(typically 5-10 equivalents per hydroxyl group) dropwise with stirring.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add

cold water or ice to quench the excess acetic anhydride.

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl

acetate.

Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated

sodium bicarbonate solution (to neutralize any remaining acid), and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the
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crude product.

Purification: The crude 1,5-Anhydro-D-mannitol peracetate can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) or by column

chromatography on silica gel.

A two-step industrial process for peracetylation of sugar alcohols involves an initial partial

acetylation with acetic acid, followed by completion of the reaction with acetic anhydride and an

alkali acetate catalyst.[5]

Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of 1,5-
Anhydro-D-mannitol peracetate.

Synthesis

Work-up Purification
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Click to download full resolution via product page

Synthesis and Purification Workflow for 1,5-Anhydro-D-mannitol Peracetate.

Spectral Data Interpretation
While experimental spectra for 1,5-Anhydro-D-mannitol peracetate are not readily available

in the public domain, the expected spectral features can be predicted based on its structure

and data from related compounds.
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¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the protons of the

pyranose ring and the acetyl groups. The ring protons would likely appear in the region of 3.5-

5.5 ppm, with their chemical shifts and coupling constants being indicative of their

stereochemical environment. The protons of the four acetyl groups would give rise to sharp

singlet signals in the upfield region, typically around 1.9-2.2 ppm, each integrating to 3 protons.

¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon atoms of the pyranose ring are expected to resonate in

the range of 60-100 ppm. The carbonyl carbons of the acetyl groups would appear significantly

downfield, around 170 ppm, while the methyl carbons of the acetyl groups would be found in

the upfield region, around 20-21 ppm.

Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of acetylated carbohydrates often shows

fragmentation patterns corresponding to the loss of acetyl groups and cleavage of the sugar

ring. The molecular ion peak (M⁺) at m/z 332.30 may be observed, although it can be weak.

More prominent peaks would likely correspond to fragments resulting from the loss of acetic

acid (M-60) or ketene (M-42).

Applications in Research and Development
Peracetylated carbohydrates like 1,5-Anhydro-D-mannitol peracetate serve as important

intermediates in synthetic carbohydrate chemistry. The acetyl protecting groups can be

selectively removed to allow for further chemical modifications at specific positions. Their

increased solubility in organic solvents facilitates reactions that are not feasible with the parent

hydrophilic polyol. In drug development, such derivatives can be used as lipophilic precursors

to improve bioavailability, which are then hydrolyzed in vivo to release the active polyol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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